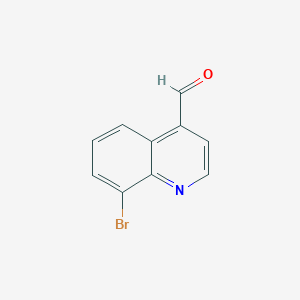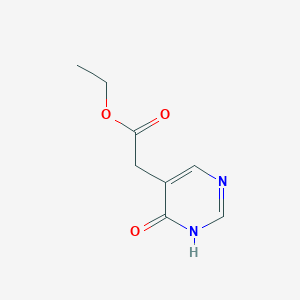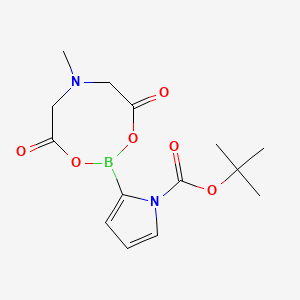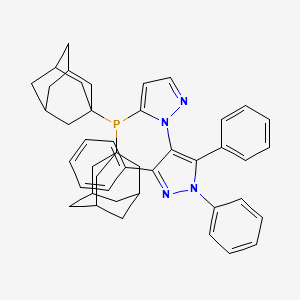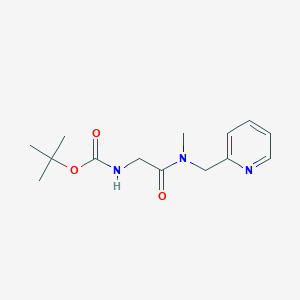
tert-Butyl (2-(methyl(pyridin-2-ylmethyl)amino)-2-oxoethyl)carbamate
Vue d'ensemble
Description
This compound is a carbamate derivative, specifically a tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group is a very common protecting group in organic synthesis, especially for amines .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl carbamates, typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The exact synthesis route for this specific compound would depend on the availability and reactivity of the starting materials.Molecular Structure Analysis
The molecular structure of this compound would likely feature a carbamate group (OC(O)NR2) attached to a tert-butyl group (C(CH3)3). The exact 3D structure would depend on the specific arrangement and connectivity of the atoms .Chemical Reactions Analysis
Carbamates, including tert-butyl carbamates, are known to undergo a variety of chemical reactions. They can be hydrolyzed to yield the corresponding amines, and they can also participate in various substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. In general, tert-butyl carbamates are stable towards most nucleophiles and bases .Applications De Recherche Scientifique
Antibiotic Synthesis
This compound serves as an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa.
Anti-Fibrosis Drug Development
Derivatives of the compound have been synthesized and evaluated for their anti-fibrotic activities . These studies are crucial for developing new medications that can treat fibrotic diseases, such as liver cirrhosis, by inhibiting the expression of collagen in affected tissues.
Medicinal Chemistry
The pyridinyl and carbamate groups within the structure of this compound make it a valuable entity in medicinal chemistry. It can be used to construct libraries of novel heterocyclic compounds with potential biological activities, including antimicrobial, antiviral, and antitumor properties .
Chemical Biology Research
In chemical biology, this compound can be utilized to explore the biological functions of pyrimidine derivatives, which are known to exhibit a wide range of pharmacological activities due to their privileged structure in medicinal chemistry .
Organic Synthesis Methodology
The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity and stability under various conditions make it suitable for multi-step synthesis processes, including amination, reduction, and esterification .
Pharmacological Studies
As an intermediate in drug synthesis, this compound is pivotal in pharmacological studies to understand the metabolic pathways and mechanisms of action of new drugs, especially in the realm of antibiotics and anti-fibrotic agents .
Chemical Library Construction
It is employed in the construction of chemical libraries for high-throughput screening, which is a method used to quickly identify active compounds, antibodies, or genes that modulate a particular biomolecular pathway .
Research on Drug Resistance
The compound’s role in synthesizing antibiotics like ceftolozane is significant in the ongoing research to combat drug-resistant bacteria. By understanding its mechanism in antibiotic synthesis, researchers can develop strategies to overcome resistance .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[2-[methyl(pyridin-2-ylmethyl)amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-9-12(18)17(4)10-11-7-5-6-8-15-11/h5-8H,9-10H2,1-4H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYGKGRFWLRBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N(C)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(methyl(pyridin-2-ylmethyl)amino)-2-oxoethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



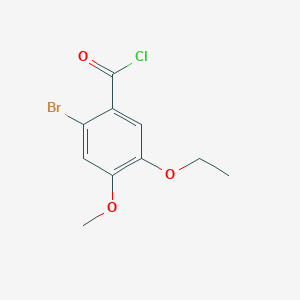
![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1439937.png)
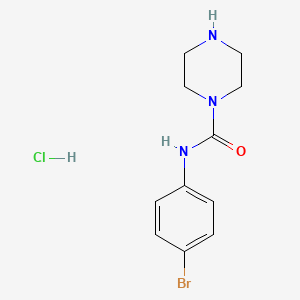
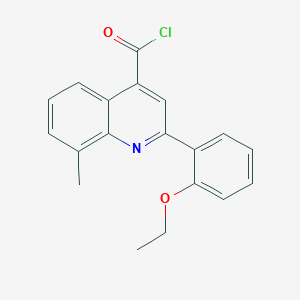
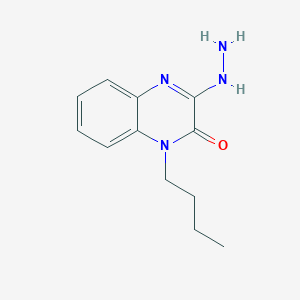
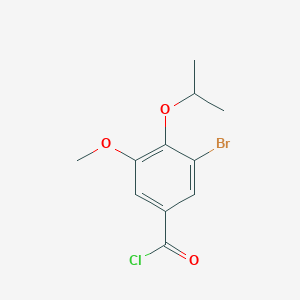
![2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1439943.png)

